molecular formula C29H41N5O8 B1665005 Acyclovir and hydrocortisone CAS No. 439279-66-0

Acyclovir and hydrocortisone

Numéro de catalogue B1665005
Numéro CAS: 439279-66-0
Poids moléculaire: 587.7 g/mol
Clé InChI: MDCGTBRYRLWFJI-WDCKKOMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acyclovir mixture with hydrocortisone is used to treat Herpes simplex labialis.

Applications De Recherche Scientifique

Efficacy in Treating Herpes Labialis

  • Topical Acyclovir-Hydrocortisone Cream : A systematic review highlighted the efficacy of 5% Acyclovir-1% Hydrocortisone cream for herpes simplex labialis treatment. The study showed a significant reduction in relative risk compared to a placebo, indicating the combination's benefit in early episodic treatment (Rosa et al., 2015).

Safety and Tolerability

  • Adolescents with Recurrent Herpes Simplex Labialis : A Phase 3 study assessed the safety of the Acyclovir-Hydrocortisone combination in adolescents. It showed good tolerability in the treatment of recurrent herpes simplex labialis, with only mild to moderate intensity adverse events reported (Strand et al., 2012).

Impact on Ulcerative Lesions

  • Reduction in Healing Time and Lesion Size : Clinical studies and reviews have consistently shown that topical application of Acyclovir-Hydrocortisone cream reduces the healing time and the size of ulcerative lesions in patients with herpes labialis. This is in comparison to antiviral or anti-inflammatory agents used alone (Nguyen et al., 2014).

Use in Bell’s Palsy

  • Steroids and Acyclovir for Bell’s Palsy : A review of specific interventions for Bell’s palsy included steroids and Acyclovir. Steroids like hydrocortisone, when combined with Acyclovir, were evaluated for their efficacy compared to placebo in various trials (Liesegang, 2001).

Preventing Progression of Cold Sores

  • Topical ME-609 in Cold Sore Treatment : ME-609, a combination of Acyclovir and Hydrocortisone, has shown effectiveness in preventing the progression of cold sores to ulcerative lesions. It significantly reduced the cumulative lesion area compared with Acyclovir and placebo (Hull et al., 2011).

Novel Therapeutic Strategies

  • Combination Antiviral–Anti-Inflammatory Treatment : Studies on novel composite efficacy measures demonstrate the rationale and efficacy of combination antiviral and anti-inflammatory treatments for recurrent herpes simplex labialis. The combination of Acyclovir and Hydrocortisone has been shown to be more effective in reducing cumulative lesion size than Acyclovir alone (Hull et al., 2013).

Bioavailability Enhancement

  • Self-Microemulsifying Drug Delivery Systems : Research on enhancing the oral bioavailability of Acyclovir via self-microemulsifying drug delivery systems has shown significant increase in bioavailability, illustrating the potential for more effective delivery methods (Patel & Sawant, 2007).

UV Radiation-Induced Herpes Labialis

  • Treatment of UV Radiation-Induced Lesions : A study on the treatment of UV radiation-induced herpes labialis with topical 5% Acyclovir-1% Hydrocortisone cream found significant reduction in classical lesion incidence, healing time, and lesion size (Evans et al., 2002).

Propriétés

Numéro CAS

439279-66-0

Nom du produit

Acyclovir and hydrocortisone

Formule moléculaire

C29H41N5O8

Poids moléculaire

587.7 g/mol

Nom IUPAC

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5.C8H11N5O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;3,14H,1-2,4H2,(H3,9,11,12,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1

Clé InChI

MDCGTBRYRLWFJI-WDCKKOMHSA-N

SMILES isomérique

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)N=C(NC2=O)N

SMILES canonique

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Acyclovir mixture with hydrocortisone;  ME 609;  ME-609;  ME609;  Lipsovir;  Xerese; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acyclovir and hydrocortisone
Reactant of Route 2
Acyclovir and hydrocortisone
Reactant of Route 3
Acyclovir and hydrocortisone
Reactant of Route 4
Acyclovir and hydrocortisone
Reactant of Route 5
Reactant of Route 5
Acyclovir and hydrocortisone
Reactant of Route 6
Acyclovir and hydrocortisone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.